REACTION_CXSMILES
|
[OH-:1].[Na+].[CH:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[C:5]([OH:12])[CH:4]=1.[C:13](Cl)(=[O:23])[C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1>O.C(Cl)Cl>[N+:9]([C:8]1[CH:7]=[CH:6][C:5]([O:12][C:13](=[O:23])[C:14]2[CH:22]=[CH:21][C:17]([C:18]([O:1][C:5]3[CH:4]=[CH:3][C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=3)=[O:19])=[CH:16][CH:15]=2)=[CH:4][CH:3]=1)([O-:11])=[O:10] |f:0.1|
|
Name
|
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
20.04 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The flask was stirred another 15 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
flask, equipped with a magnetic stirring bar
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through a Whatman's #1
|
Type
|
FILTRATION
|
Details
|
filter Paper disk on a Buchner funnel
|
Type
|
WASH
|
Details
|
the solid on the filter was washed with a few portions of water in the funnel and with two small portions of acetone
|
Type
|
CUSTOM
|
Details
|
The solid was dried
|
Type
|
CUSTOM
|
Details
|
broken into finer pieces, in a 65° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC(C1=CC=C(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |